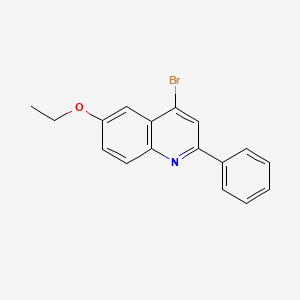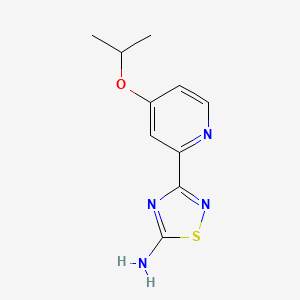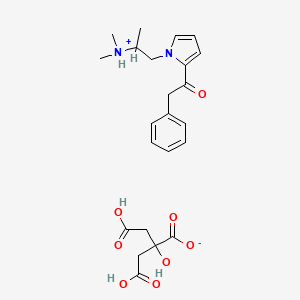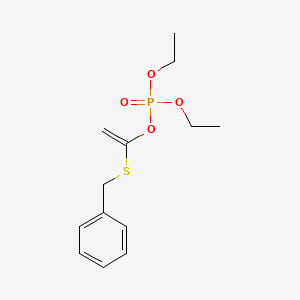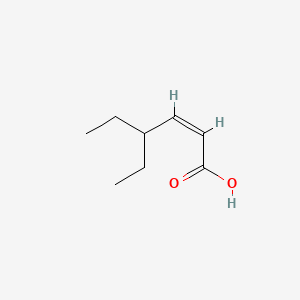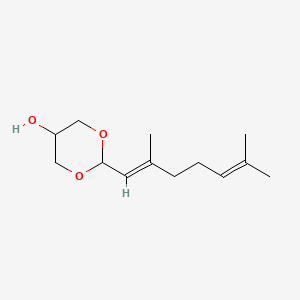
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide. The compound’s molecular formula is C13H22O2, and it has a molar mass of 210.31 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.
作用機序
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.
類似化合物との比較
Similar Compounds
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound has a similar structure but differs in the position of the functional groups.
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane: Another structurally similar compound with variations in the dioxane ring.
Uniqueness
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its efficacy as an insecticide and its use in fragrance production highlight its versatility and importance in various fields.
特性
CAS番号 |
4740-81-2 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |
InChIキー |
NUQAIRUKFLHEIK-YRNVUSSQSA-N |
異性体SMILES |
CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |
正規SMILES |
CC(=CCCC(=CC1OCC(CO1)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


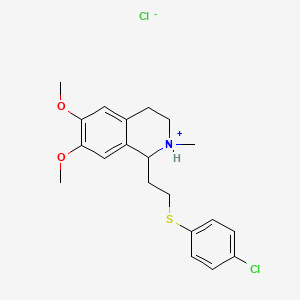
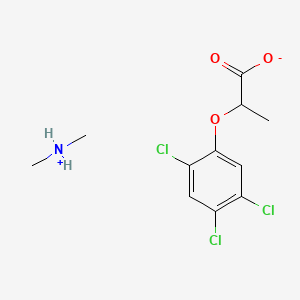
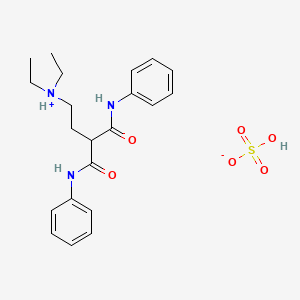


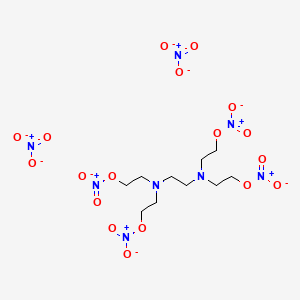
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
